molecular formula C10H12O B13659501 1-(1-Methoxyethenyl)-3-methylbenzene CAS No. 67471-37-8

1-(1-Methoxyethenyl)-3-methylbenzene

Cat. No.: B13659501
CAS No.: 67471-37-8
M. Wt: 148.20 g/mol
InChI Key: WQDSOQWIUWCGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxyethenyl)-3-methylbenzene, also known as α-Methoxystyrene, is an organic compound with the molecular formula C9H10O. It is a derivative of benzene, where a methoxyethenyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methoxyethenyl)-3-methylbenzene can be synthesized through several methods. One common method involves the reaction of 3-methylbenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethenyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methoxyethenyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethenyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The methoxyethenyl group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles, resulting in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-1-phenylethene
  • Methyl α-styryl ether
  • 1-Methoxyvinylbenzene

Uniqueness

1-(1-Methoxyethenyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of the methoxyethenyl group imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds .

Properties

67471-37-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(1-methoxyethenyl)-3-methylbenzene

InChI

InChI=1S/C10H12O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7H,2H2,1,3H3

InChI Key

WQDSOQWIUWCGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.